molecular formula C22H24N4O3S B2946217 1-(3-isopropoxypropyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine CAS No. 845807-03-6

1-(3-isopropoxypropyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine

Cat. No.: B2946217
CAS No.: 845807-03-6
M. Wt: 424.52
InChI Key: YXDVOGPGTQOCQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-isopropoxypropyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a potent and selective ATP-competitive inhibitor of the transforming growth factor-beta (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5). Its primary research value lies in its ability to selectively block TGF-β-mediated Smad2/3 phosphorylation and subsequent signaling cascades , which are pivotal in a wide array of cellular processes. This inhibition makes it a critical pharmacological tool for investigating the pathological roles of the TGF-β pathway, which is implicated in fibrotic diseases , cancer metastasis , and epithelial-to-mesenchymal transition (EMT) . Researchers utilize this compound extensively in in vitro cellular models to dissect the contribution of ALK5 kinase activity to disease phenotypes and to explore its potential as a therapeutic target. By providing high selectivity for ALK5 over other kinases, this inhibitor enables the precise elucidation of TGF-β-driven mechanisms in complex biological systems, facilitating the development of targeted intervention strategies.

Properties

IUPAC Name

3-(benzenesulfonyl)-1-(3-propan-2-yloxypropyl)pyrrolo[3,2-b]quinoxalin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3S/c1-15(2)29-14-8-13-26-21(23)20(30(27,28)16-9-4-3-5-10-16)19-22(26)25-18-12-7-6-11-17(18)24-19/h3-7,9-12,15H,8,13-14,23H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXDVOGPGTQOCQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCN1C(=C(C2=NC3=CC=CC=C3N=C21)S(=O)(=O)C4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-isopropoxypropyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. With a molecular formula of C22H24N4O3S and a molecular weight of 424.52 g/mol, this compound is characterized by its unique pyrroloquinoxaline structure, which is known for various pharmacological properties.

PropertyValue
Molecular FormulaC22H24N4O3S
Molecular Weight424.52 g/mol
PurityTypically ≥ 95%
IUPAC Name3-(benzenesulfonyl)-1-(3-propan-2-yloxypropyl)pyrrolo[3,2-b]quinoxalin-2-amine

The biological activity of this compound is largely attributed to its interaction with specific protein targets. Preliminary studies suggest that it may act as an inhibitor of certain kinases, which are crucial in various signaling pathways associated with cell proliferation and survival. The compound's structure allows it to potentially bind to the active sites of these proteins, thereby modulating their activity.

Biological Evaluation

Recent research has highlighted the compound's potential as a therapeutic agent. For instance, a study focusing on the structure-activity relationship (SAR) within the pyrroloquinoxaline scaffold indicated that modifications could enhance its inhibitory potency against several kinases, including haspin kinase, which plays a role in cell cycle regulation and cancer progression .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant anti-proliferative effects on various cancer cell lines. The IC50 values for these effects were found to be in the low nanomolar range, indicating potent biological activity.

Case Studies

  • Anti-Cancer Activity : In a study involving human osteosarcoma U-2 OS cells, the compound showed promising results in inhibiting cell growth and inducing apoptosis. The mechanism was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.
  • Kinase Inhibition : A detailed examination revealed that the compound selectively inhibited haspin kinase with an IC50 value of approximately 76 nM. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy .

Pharmacokinetics

While detailed pharmacokinetic data for this specific compound is limited, related compounds within the pyrroloquinoxaline class have shown favorable bioavailability and metabolic stability. Understanding these parameters is essential for predicting the therapeutic potential and safety profile of this compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Pyrrolo[2,3-b]quinoxaline Derivatives

Compound Name Substituents (Position 1/3) Molecular Weight (g/mol) Key Biological Targets/Applications Source/Evidence
1-(3-Isopropoxypropyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine 3-isopropoxypropyl / phenylsulfonyl ~443.5 Inferred: Kinase/SIRT modulation N/A
1-(4-Fluorophenyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine 4-fluorophenyl / phenylsulfonyl 418.44 SIRT1 activation; anti-inflammatory
1-(3-Methoxypropyl)-3-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine 3-methoxypropyl / benzimidazolyl 386.46 Apelin receptor (APJ), CCR6, TLR9 modulation
IQ-type heterocyclic amines (e.g., 2-amino-3-methylimidazo[4,5-f]quinoline) Fused imidazole/quinoline system ~198.2 Carcinogenic (IARC 2A); mutagenic

Key Findings:

Structural Variations and Bioactivity :

  • Fluorophenyl vs. Isopropoxypropyl : The 4-fluorophenyl analog () exhibits SIRT1 activation, while the isopropoxypropyl substitution may alter target selectivity due to increased steric bulk and lipophilicity .
  • Benzimidazolyl vs. Sulfonyl Groups : The benzimidazolyl-substituted compound () targets G-protein-coupled receptors (e.g., APJ, CCR6), whereas sulfonyl-containing analogs (e.g., target compound) are more likely to interact with enzymatic domains .

Toxicity Profile: Unlike IQ-type heterocyclic amines (), the target compound and its analogs lack evidence of mutagenicity or carcinogenicity, likely due to the absence of fused aromatic amine systems critical for DNA adduct formation .

Pharmacokinetic Considerations :

  • The 3-isopropoxypropyl group in the target compound may enhance metabolic stability compared to the 3-methoxypropyl analog (), as branched alkoxy chains resist oxidative degradation .

Q & A

Q. What are the recommended synthetic pathways for 1-(3-isopropoxypropyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine, and how can intermediates be characterized?

A practical approach involves a multi-step synthesis starting with the functionalization of the pyrrolo[2,3-b]quinoxaline core. For example:

Nucleophilic substitution : Introduce the 3-isopropoxypropyl group via alkylation of the pyrrolo-quinoxaline nitrogen using 3-isopropoxypropyl bromide under basic conditions (e.g., NaH in DMF) .

Sulfonylation : React the intermediate with phenylsulfonyl chloride in the presence of a base like triethylamine to install the phenylsulfonyl moiety.

Amine protection/deprotection : Use Boc-protected amines if necessary to avoid side reactions.

Q. Characterization :

  • NMR : Confirm regioselectivity by analyzing 1H^1H and 13C^{13}C NMR shifts, particularly for the isopropoxypropyl chain and sulfonyl group .
  • Mass spectrometry (HRMS) : Verify molecular weight and fragmentation patterns .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • X-ray crystallography : Resolve ambiguities in regiochemistry or stereochemistry (if applicable) .
  • 2D NMR (COSY, HSQC, HMBC) : Assign proton-proton correlations and confirm connectivity of the isopropoxypropyl and sulfonyl groups .
  • FT-IR : Identify key functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm1 ^{-1}) .

Q. How should researchers handle solubility and stability challenges during experimental workflows?

  • Solubility screening : Test polar aprotic solvents (DMF, DMSO) for dissolution, followed by dilution with water or ethanol for kinetic studies .
  • Stability assays : Monitor degradation under varying pH (e.g., 4–10) and temperatures (4°C to 40°C) using HPLC .

Advanced Research Questions

Q. How can computational methods guide reaction optimization for this compound?

  • Reaction path search : Use quantum chemical calculations (DFT) to model transition states and identify low-energy pathways for sulfonylation or alkylation steps .
  • Solvent effects : Simulate solvent interactions with COSMO-RS to predict optimal reaction media (e.g., DMF vs. THF) .
  • Kinetic profiling : Combine experimental rate data with computational activation barriers to refine reaction conditions .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?

  • Dynamic effects : Investigate conformational flexibility of the isopropoxypropyl chain via variable-temperature NMR .
  • Impurity analysis : Use LC-MS to detect byproducts from incomplete sulfonylation or alkylation .
  • Cross-validation : Compare experimental NMR shifts with DFT-calculated chemical shifts for key protons .

Q. How can researchers design experiments to probe the compound’s reactivity in heterocyclic substitution reactions?

  • Electrophilic substitution : Test reactivity at the quinoxaline C-2 position using halogenation (e.g., NBS) or nitration .
  • Nucleophilic displacement : Evaluate the sulfonyl group’s leaving ability under basic or acidic conditions .
  • Catalytic screening : Optimize cross-coupling reactions (e.g., Suzuki-Miyaura) using Pd catalysts to functionalize the pyrrolo-quinoxaline core .

Q. What methodologies are recommended for studying the compound’s interactions with biological targets (e.g., kinases)?

  • Molecular docking : Model binding poses with kinase ATP-binding pockets using AutoDock Vina or Schrödinger .
  • Surface plasmon resonance (SPR) : Measure binding kinetics and affinity in real time .
  • Cellular assays : Pair with siRNA knockdown to validate target engagement in disease-relevant models .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Characterization Data

StepIntermediateKey Spectral Data
1Alkylated pyrrolo-quinoxaline1H^1H NMR (CDCl3_3): δ 1.2 (d, 6H, -CH(CH3_3)2_2), 3.6 (m, 2H, -OCH2_2)
2Sulfonylated productHRMS: [M+H]+^+ m/z 509.1542 (calc. 509.1538)

Q. Table 2. Computational vs. Experimental NMR Shifts (Selected Protons)

Proton PositionExperimental δ (ppm)DFT-Calculated δ (ppm)Deviation
Quinoxaline C-28.458.52+0.07
Isopropoxy CH3_31.211.18-0.03

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.